Barium iodide

Description

Propriétés

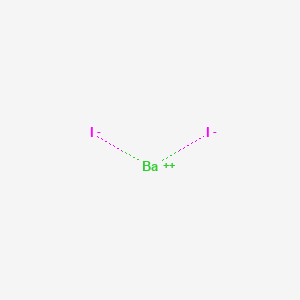

IUPAC Name |

barium(2+);diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2HI/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUXGJPBTNFBAD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[I-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaI2 | |

| Record name | barium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [Merck Index] Colorless beads, hygroscopic and soluble in water; [MSDSonline] | |

| Record name | Barium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13718-50-8 | |

| Record name | Barium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13718-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium iodide (BaI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparative Methodologies for Barium Iodide

Neutralization Reactions for Barium Iodide Generation

Neutralization reactions represent a common and straightforward approach to salt synthesis. For this compound, this involves reacting a barium base with hydroiodic acid.

A widely used method for preparing this compound is the reaction between barium carbonate (BaCO₃) and hydroiodic acid (HI). shef.ac.ukchemicalbook.com In this process, an aqueous solution of hydroiodic acid is added to barium carbonate. byjus.comcollegedunia.com The reaction proceeds as a neutralization, producing this compound, water, and carbon dioxide gas, which evolves from the mixture. openpr.comculturalheritage.org

The resulting aqueous solution of this compound is then typically filtered to remove any unreacted solids. openpr.com Subsequent evaporation of the water from the filtrate allows for the crystallization of the product. openpr.com This method initially yields the hydrated form, this compound dihydrate (BaI₂·2H₂O), which can be converted to the anhydrous salt by heating. shef.ac.ukchemicalbook.com

Another effective neutralization method involves the reaction of barium hydroxide (B78521) (Ba(OH)₂) with hydroiodic acid. byjus.comcollegedunia.comtestbook.com Barium hydroxide, being a strong base, reacts readily with the strong acid HI to form this compound and water. A patent describes a process where hydroiodic acid is directly neutralized by hydrated baryta (barium hydroxide) to produce this compound dihydrate. google.com

The balanced chemical equation for this synthesis is: Ba(OH)₂ + 2HI → BaI₂ + 2H₂O

This reaction is a direct acid-base neutralization, resulting in a neutral salt solution. byjus.com Similar to the carbonate method, the product is obtained as a solution, from which this compound crystals can be recovered upon evaporation of the water.

Synthesis from Barium Carbonate and Hydroiodic Acid

Direct Elemental Reactions for this compound Formation

The direct combination of elements offers a fundamental route to synthesizing binary compounds like this compound.

This compound can be synthesized through the direct reaction of barium metal (Ba) with iodine (I₂). geeksforgeeks.orgvedantu.com Barium, an alkaline earth metal, is highly reactive, and iodine is a reactive halogen. In this redox reaction, the barium atom donates two valence electrons, becoming a Ba²⁺ ion, while two iodine atoms each accept an electron to form I⁻ ions. brainly.combrainly.com The resulting electrostatic attraction between the ions forms the ionic compound this compound.

The reaction is represented by the equation: Ba + I₂ → BaI₂

Due to the high reactivity of barium metal, this reaction proceeds readily. geeksforgeeks.orgvedantu.com Anhydrous this compound can also be specifically prepared by treating barium metal with 1,2-diiodoethane (B146647) in an ether solvent. wikipedia.orgextramarks.com

Advanced Synthetic Routes for this compound

Beyond traditional methods, more advanced synthetic pathways have been developed to produce this compound, often providing high yields or specific forms of the product.

A specialized method for preparing anhydrous this compound involves the reaction of barium hydride (BaH₂) with ammonium (B1175870) iodide (NH₄I) in a pyridine (B92270) solvent. shef.ac.ukguidechem.comchembk.com This route is noted for its high efficiency. guidechem.comchembk.com

The chemical equation for this process is: BaH₂ + 2NH₄I → BaI₂ + 2NH₃ + 2H₂ shef.ac.uk

In this reaction, ammonia (B1221849) (NH₃) and hydrogen (H₂) are evolved as gaseous byproducts. After the reaction is complete, the pyridine solvent is largely removed by distillation. The remaining crystalline product is then heated under a vacuum at 150-160°C to remove any residual pyridine, resulting in a high yield of anhydrous this compound, reported to be around 97%. guidechem.comchembk.com

Processing of Barium Metal with 1,2-Diiodoethane in Ether

Anhydrous this compound can be prepared by treating barium metal with 1,2-diiodoethane in an ether solvent. extramarks.com This reaction provides a direct route to the anhydrous form of the salt. extramarks.com The process involves the reaction of elemental barium with the diiodoalkane, leading to the formation of this compound and ethene.

Ba + ICH₂CH₂I → BaI₂ + C₂H₄

This method is noted in chemical literature as a viable preparative technique for creating organobarium compounds, for which this compound serves as a precursor. extramarks.com

Preparation via Electrolysis of Barium Chloride

The historical isolation of elemental barium was first achieved by Sir Humphry Davy in 1808 through the electrolysis of molten barium salts. testbook.combyjus.comgeeksforgeeks.orgquora.com While the electrolysis of molten barium chloride (BaCl₂) is a known method for producing barium metal, sources also make a general claim that this compound was historically isolated via the electrolysis of molten barium salts, though specific details of this process are not extensively documented. smolecule.com The electrolysis of an aqueous solution of this compound, however, results in the formation of iodine gas at the anode and hydrogen gas at the cathode, rather than producing this compound itself.

Decomposition of Barium by Metallic Sodium

Several sources state that this compound can be obtained through a process described as "the decomposition of the barium by means of metallic sodium" or "the decomposition of heavy metal barium using metallic sodium". testbook.combyjus.comgeeksforgeeks.orgquora.comqsstudy.com The specific chemical reaction, stoichiometry, and conditions for this preparative method are not clearly detailed in the available literature, but it is cited as a method of production. extramarks.com

Hydration and Dehydration Processes of this compound

This compound is known to exist in both anhydrous and hydrated forms, and the transition between these states is a key aspect of its chemistry.

Formation of Dihydrate this compound (BaI₂·2H₂O)

This compound exists as a hydrate (B1144303), most commonly as this compound dihydrate, with the chemical formula BaI₂·2H₂O. extramarks.comwikipedia.orgamericanelements.com This form appears as colorless crystals. qsstudy.com The dihydrate is formed when this compound crystallizes from an aqueous solution. qsstudy.com For example, the reaction of potassium iodide with barium nitrate (B79036) in the presence of water yields the dihydrate form. geeksforgeeks.orgwikipedia.org It is freely soluble in water, as well as in ethanol (B145695) and acetone. qsstudy.comwikipedia.org

| Property | Dihydrate this compound (BaI₂·2H₂O) | Anhydrous this compound (BaI₂) |

| Appearance | Colorless crystals qsstudy.com | White solid/powder qsstudy.comwikipedia.org |

| Molar Mass | 427.17 g/mol sigmaaldrich.com | 391.14 g/mol alfa-chemistry.com |

| Density | ~4.92-5.0 g/cm³ qsstudy.com | 5.15 g/cm³ qsstudy.com |

| Melting Point | Decomposes at 740°C qsstudy.com | 711°C byjus.com |

Conversion to Anhydrous this compound

Anhydrous this compound can be readily obtained from its dihydrate form. wikipedia.org The conversion is achieved by heating the hydrated salt (BaI₂·2H₂O). qsstudy.comwikipedia.org This heating process drives off the water of crystallization, leaving behind the white, anhydrous solid, BaI₂. qsstudy.comfishersci.ca

Mechanisms of Hydrate Formation and Dehydration

The mechanism of hydrate formation is linked to the hygroscopic nature of anhydrous this compound. wikipedia.org Anhydrous BaI₂ is sensitive to moisture and will readily absorb water from the air to crystallize into the more stable dihydrate form. wikipedia.org

The dehydration process is a thermally driven decomposition of the hydrate. When heated, the water molecules that are incorporated into the crystal structure of the dihydrate gain enough energy to evaporate, breaking their bonds with the this compound and leaving the anhydrous salt. wikipedia.orgfishersci.ca

Advanced Structural Characterization and Bonding in Barium Iodide

Crystalline Packing Structures of Barium Iodide

At ambient conditions, this compound exhibits a well-defined crystalline structure, which has been the subject of numerous studies. Its structural parameters are crucial for understanding its physical and chemical properties.

Anhydrous this compound Crystal Structure (PbCl₂-type resemblance)

High-Pressure Structural Transformations of this compound

The application of high pressure serves as a powerful tool to modify the interatomic distances within the crystal lattice of materials, often leading to significant changes in their physical properties and crystal structures. This compound has been investigated under a wide range of pressures, revealing fascinating structural transformations.

Exploration of Crystal Structures under Extreme Pressure (0-200 GPa)

| Pressure Range (GPa) | Phase | Symmetry | Coordination Number of Ba |

|---|---|---|---|

| 0–17.1 | Pnma | Orthorhombic | 9 |

| > 17.1 | I4/mmm | Tetragonal | 10 |

Identification of Monoclinic P112₁/a Phase of BaI₂

Prediction of Thermodynamically Stable Tetragonal I4/mmm Symmetry for BaI2

Recent computational studies have predicted a high-pressure phase transition for this compound (BaI₂). nih.gov Through global structure search methodologies, a thermodynamically stable tetragonal I4/mmm symmetry of BaI₂ has been identified at a pressure of 17.1 GPa. nih.govresearchgate.netresearchgate.net This predicted tetragonal phase is energetically superior to the previously reported post-cotunnite phase with a P112₁/a symmetry. researchgate.net The I4/mmm phase possesses a higher symmetry compared to the Pnma structure that is stable at ambient pressure. nih.gov This structural transition occurs with almost no collapse in volume. nih.gov

The stability of this tetragonal I4/mmm phase was investigated over a wide pressure range, up to 200 GPa. nih.govresearchgate.net Enthalpy calculations have shown that this phase is the most stable structure above 17.1 GPa. researchgate.net Further electronic calculations indicate that the I4/mmm BaI₂ exhibits metallic features through an indirect band gap closure under moderate pressure. nih.govresearchgate.netresearchgate.net

| Pressure (GPa) | Stable Phase | Symmetry | Coordination Number |

|---|---|---|---|

| 0 - 17.1 | Orthorhombic | Pnma | 9 |

| > 17.1 | Tetragonal | I4/mmm | 10 |

Systematic Increase in Coordination Number in this compound under Pressure

The application of high pressure on this compound induces changes in its crystal structure, leading to a systematic increase in the coordination number of the barium ion (Ba²⁺). nih.govresearchgate.net At ambient pressure, BaI₂ adopts the orthorhombic Pnma structure, where each barium atom is surrounded by nine iodine atoms. nih.govmdpi.com

Upon transitioning to the high-pressure tetragonal I4/mmm phase at 17.1 GPa, the coordination number of Ba²⁺ increases from 9 to 10. nih.govresearchgate.net This increase in coordination is a recognized phenomenon in many AX₂ type compounds under high-pressure conditions. nih.gov For instance, in barium chloride (BaCl₂), the coordination number of Ba²⁺ also increases from 9 in the cotunnite polymorph to 10 in the post-cotunnite polymorph at pressures between 7–10 GPa. wikipedia.org

Interatomic Interactions and Ionic Character in this compound

The bonding in this compound is predominantly ionic. testbook.comvedantu.com This is due to the significant difference in electronegativity between the barium metal and the non-metal iodine. vedantu.com Barium, an alkaline earth metal in Group 2 of the periodic table, readily loses two electrons to achieve a stable noble gas electronic configuration, forming a bivalent cation (Ba²⁺). vedantu.comvedantu.com Conversely, iodine, a halogen from Group 17, accepts one electron to complete its valence shell, forming a monovalent anion (I⁻). vedantu.comvedantu.com The electrostatic attraction between the resulting barium cations and iodide anions constitutes the ionic bond that holds the compound together. vedantu.com

The anhydrous form of this compound has a crystal structure similar to lead(II) chloride, where each barium center is bonded to nine iodide ligands. testbook.comwikipedia.org Computational analyses, specifically using Bader's quantum theory of atoms in molecules (QTAIM), have been employed to investigate the charge properties of the predicted structures of BaI₂ under pressure. nih.govresearchgate.net One study found the interatomic ionicity factor of BaI₂ to be 0.51. researchgate.net

Computational and Theoretical Analysis of this compound Structures

The high-pressure structures and electronic properties of this compound have been extensively investigated using advanced computational and theoretical methods. nih.gov A global structure search using the Crystal structure AnaLYsis by Particle Swarm Optimization (CALYPSO) method, combined with first-principle electronic structure calculations, has been instrumental in predicting stable high-pressure phases. nih.govresearchgate.net

These simulations often employ the Perdew–Burke–Ernzerhof generalized gradient approximation (PBE-GGA) for the exchange-correlation functional. researchgate.net The Vienna ab initio simulation package (VASP) is also utilized for these simulations. researchgate.net To assess the dynamic properties and stability of the predicted structures, the Phonopy code is used to calculate phonon spectra. researchgate.net Furthermore, Bader's quantum theory of atoms in molecules (QTAIM) analysis is applied to investigate the charge properties and bonding characteristics of the predicted structures. nih.govresearchgate.net These computational approaches have successfully identified a thermodynamically stable tetragonal I4/mmm phase for BaI₂ at high pressure, which is energetically favored over previously suggested structures. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Barium Iodide

Double Displacement and Precipitation Reactions Involving Barium Iodide

Double displacement reactions, also known as metathesis reactions, are a fundamental class of reactions for ionic compounds like this compound. These reactions involve the exchange of ions between two reacting compounds, often resulting in the formation of a precipitate.

Reaction with Potassium Bromide to Form Barium Bromide and Potassium Iodide

When aqueous solutions of this compound and potassium bromide are mixed, a double displacement reaction occurs. testbook.com The barium cation (Ba²⁺) from this compound combines with the bromide anions (Br⁻) from potassium bromide, while the potassium cations (K⁺) from potassium bromide combine with the iodide anions (I⁻) from this compound. testbook.com This exchange of ions results in the formation of potassium iodide (KI) and barium bromide (BaBr₂). testbook.comaskfilo.com While potassium iodide remains in solution, barium bromide is formed as a solid precipitate. askfilo.combrainly.in

The balanced chemical equation for this reaction is:

BaI₂(aq) + 2KBr(aq) → BaBr₂(s) + 2KI(aq) brainly.in

This reaction demonstrates a characteristic exchange of ions between two salt solutions. testbook.com

Reaction Summary: this compound and Potassium Bromide

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Reaction Type |

|---|

Interaction with Potassium Nitrate (B79036) for Dihydrate this compound Formation

The synthesis of dihydrate this compound (BaI₂·2H₂O) can be achieved through the reaction of barium nitrate (Ba(NO₃)₂) with potassium iodide (KI) in an aqueous solution. vedantu.comgeeksforgeeks.org This is another example of a double displacement reaction where the ions exchange partners. vedantu.com The reaction is performed in the presence of water, which leads to the crystallization of the product as a hydrate (B1144303). vedantu.com The resulting potassium nitrate (KNO₃) is water-soluble. vedantu.com

Ba(NO₃)₂(aq) + 2KI(aq) → BaI₂(aq) + 2KNO₃(aq) webqc.org

Upon cooling or concentration of the solution, the this compound crystallizes as BaI₂·2H₂O.

Reaction Summary: Barium Nitrate and Potassium Iodide

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Reaction Type |

|---|

Organometallic Reactivity of this compound

This compound serves as a key starting material in organometallic chemistry for the synthesis of organobarium compounds and highly reactive barium metal.

Formation of Organobarium Compounds with Alkyl Potassium Compounds

This compound reacts with alkyl potassium compounds to form organobarium compounds. vedantu.comavantorsciences.comwikipedia.org In this type of reaction, the alkyl group from the potassium compound displaces the iodide ions, forming a new carbon-barium bond. These organobarium reagents are of research interest due to their unique reactivity. vedantu.comottokemi.comthermofisher.com

Reduction of this compound to Highly Active Barium Metal using Lithium Biphenyl (B1667301)

A highly active form of barium metal can be prepared through the reduction of this compound. vedantu.comwikipedia.org This process involves using lithium biphenyl as the reducing agent. avantorsciences.comottokemi.comextramarks.com The reaction strips the iodine atoms from the barium, yielding a finely divided, highly reactive form of the metal, often referred to as Rieke Barium. nih.gov This activated metal is significantly more reactive than bulk barium metal. nih.gov

Mechanochemical Generation of Aryl Barium Nucleophiles

Recent research has demonstrated a novel method for generating aryl barium nucleophiles directly from commercially available, unactivated barium metal and aryl halides using a mechanochemical approach. nih.govrsc.org This process, which involves ball-milling, is significant because it bypasses the need for pre-activation of the typically inert barium metal. nih.govrsc.org The reaction is believed to proceed through the formation of an organobarium intermediate, specifically an aryl this compound species (ArBaI). rsc.org This mechanochemical strategy has enabled new carbon-silicon bond-forming reactions and the first examples of nucleophilic additions to carbonyl compounds involving aryl barium nucleophiles. nih.gov This method represents a more practical and economical route to harnessing the reactivity of organobarium compounds. nih.gov

Summary of Organometallic Reactions

| Reactant(s) | Reagent | Product(s) | Transformation |

|---|---|---|---|

| This compound | Alkyl Potassium | Organobarium Compounds | Formation of C-Ba bond |

| This compound | Lithium Biphenyl | Highly Active Barium Metal | Reduction of Ba²⁺ to Ba⁰ |

Redox Chemistry of this compound

The redox chemistry of this compound (BaI₂) is principally dictated by the iodide ion (I⁻), which can be readily oxidized. The barium ion (Ba²⁺) is a stable, closed-shell cation from Group 2 of the periodic table and does not typically participate in redox reactions by being further oxidized.

This compound serves as a soluble source of iodide ions for various chemical transformations. In aqueous solutions, it dissociates to provide Ba²⁺ and I⁻ ions. This property allows it to participate in reactions where the iodide ion is a key reactant.

One primary use is in the synthesis of other iodide compounds through precipitation or double displacement reactions. lookchem.combyjus.comgeeksforgeeks.org For instance, when an aqueous solution of this compound is mixed with a solution of potassium bromide, a reaction occurs to form barium bromide and potassium iodide. byjus.comgeeksforgeeks.orgtestbook.com Similarly, reacting this compound with sodium sulfate (B86663) yields a precipitate of barium sulfate and soluble sodium iodide. byjus.comgeeksforgeeks.org

The electrolysis of an aqueous solution of this compound demonstrates the reactivity of the iodide ion. At the anode, iodide ions are oxidized, losing electrons to form iodine gas (I₂). brainly.com

This compound is also employed in organic and organometallic synthesis. It can react with alkyl potassium compounds to produce organobarium compounds. qsstudy.comwikipedia.orgvwr.comvedantu.com Furthermore, it can be used to prepare a highly active form of barium metal through reduction with lithium biphenyl. qsstudy.comwikipedia.orgvedantu.com

An oxidizing agent is a substance that accepts electrons in a redox reaction. wikipedia.org The typical role of this compound in redox chemistry is not that of an oxidizing agent but rather a reducing agent. This is because the iodide ion (I⁻) has a tendency to donate an electron and become oxidized to elemental iodine (I₂). Consequently, this compound is incompatible with strong oxidizing agents. lookchem.comoxfordlabchem.comfishersci.ie

While the barium ion (Ba²⁺) can be reduced to barium metal (Ba), as seen in its reaction with lithium biphenyl, this involves this compound itself being acted upon by a strong reducing agent. qsstudy.comwikipedia.org In most standard chemical processes, this compound functions as an electron donor (a reducing agent) due to the presence of the iodide ion.

This compound as a Source of Iodide Ions in Chemical Processes

Stability and Environmental Sensitivity of this compound

This compound is a compound that requires careful handling and storage due to its sensitivity to environmental factors. cdhfinechemical.com The anhydrous form, in particular, is noted for its instability when exposed to common atmospheric conditions. collegedunia.comvedantu.com

The compound is highly sensitive to moisture and is described as both hygroscopic and deliquescent. oxfordlabchem.com This means it readily absorbs moisture from the air, which can lead to the formation of the dihydrate (BaI₂·2H₂O) and eventually cause the solid to dissolve into a liquid by absorbing more water. oxfordlabchem.com

Exposure to light and air also affects its stability. lookchem.comoxfordlabchem.comcollegedunia.com this compound is light-sensitive and can decompose upon exposure, a process that is particularly accelerated in acidic conditions, resulting in the formation of iodine, which can discolor the compound. oxfordlabchem.com It is also air-sensitive, and its quality can degrade when not stored in a sealed container. oxfordlabchem.comcdhfinechemical.com Due to its water solubility, it is expected to be mobile in the environment if released. thermofisher.com

Hazardous decomposition of this compound can produce toxic substances, including hydrogen iodide and iodine. oxfordlabchem.com Therefore, recommended storage conditions include a cool, dry, well-ventilated place in a tightly closed container, protected from light and moisture. oxfordlabchem.comfishersci.iecdhfinechemical.com

Table 1: Environmental Sensitivity of this compound

| Sensitivity Factor | Description | Citations |

|---|---|---|

| Moisture | Hygroscopic and deliquescent; readily absorbs water from the air to form a hydrate and can become liquid. | oxfordlabchem.comthermofisher.com |

| Light | Light-sensitive; exposure can cause decomposition, forming iodine, especially under acidic conditions. | oxfordlabchem.comfishersci.iecollegedunia.comvedantu.com |

| Air | Air-sensitive; can degrade upon exposure to air. | oxfordlabchem.comfishersci.iecdhfinechemical.com |

Advanced Material Applications and Research Frontiers for Barium Iodide

Scintillation Materials Development with Barium Iodide

This compound is a key candidate in the search for new inorganic scintillators, materials that emit light when they absorb ionizing radiation. High-performance scintillators are crucial for applications in homeland security, medical diagnostics, and high-energy physics. lbl.gov

Doping this compound with europium (BaI₂:Eu) has been shown to produce a material with high scintillation light yields. Research indicates that BaI₂(Eu) can generate over 30,000 photons per megaelectronvolt (photons/MeV) of absorbed gamma-ray energy. unt.eduaip.orgescholarship.org The luminescence in these crystals is attributed to the Eu²⁺ d→f transition, which produces an emission peak centered around 420 nm. unt.eduresearchgate.net

Interestingly, the purity of the starting materials significantly impacts the scintillation properties. In some crystals, a secondary, broad emission band appears around 550 nm, which is linked to impurity-mediated recombination. unt.eduunt.edu This impurity-related luminescence has a slower decay time (>3 µs) compared to the primary Eu²⁺ emission (<1 µs). unt.eduescholarship.org While the presence of this secondary band can increase the total integral light yield to as high as 60,000 photons/MeV, it is often undesirable. unt.eduescholarship.org Utilizing high-purity, zone-refined this compound feedstock can eliminate this 550 nm emission band, resulting in a cleaner scintillation signal from the Eu²⁺ dopant. unt.eduunt.edu

The successful development of this compound scintillators relies on the ability to grow large, high-quality single crystals. The Bridgman method (or Bridgman-Stockbarger technique) is a widely used and effective technique for this purpose. capes.gov.brosti.gov In this process, polycrystalline this compound powder, along with a europium dopant, is placed in a crucible, typically made of quartz. google.com.pg The material is melted at a temperature above its melting point of 711°C and then slowly cooled as the crucible is lowered through a temperature gradient. osti.govgoogle.com.pg

This controlled solidification process promotes the formation of a single, continuous crystal. Researchers have found that this compound is readily growable using the Bridgman technique and is less susceptible to cracking compared to other halide scintillators like lanthanum halides. researchgate.netunt.edu The quality of the resulting orthorhombic crystal can be further improved by pre-purifying the raw BaI₂ powder through methods like zone refining, which helps remove impurities that can otherwise create unwanted luminescence centers and degrade the scintillator's performance. unt.eduosti.gov

The performance of a scintillator is defined by several key metrics, which have been extensively characterized for europium-doped this compound.

Light Yield: BaI₂(Eu) demonstrates a high light yield, a critical factor for sensitive radiation detection. Under gamma-ray excitation, it produces more than 30,000 photons/MeV. aip.orgescholarship.org Some crystals, particularly those with an additional impurity-related emission, have shown an integrated beta-excited light yield of approximately 60,000 photons/MeV. escholarship.orgosti.gov

Energy Resolution: This property measures the detector's ability to distinguish between gamma rays of closely spaced energies. For BaI₂(Eu), the energy resolution for the 662 keV full absorption peak (from a ¹³⁷Cs source) has been measured at around 8%. aip.orgescholarship.org While this is a promising result, it is not yet as precise as some leading commercial scintillators. osti.gov The resolution can be negatively impacted by factors such as non-uniform dopant distribution and suboptimal optical quality in the crystal. escholarship.org

Decay Time: The decay time indicates how quickly the scintillation light fades after the initial excitation. BaI₂(Eu) exhibits complex decay kinetics. The primary, fast luminescence from the Eu²⁺ center has a decay time of approximately 450 ns. researchgate.netunt.eduspiedigitallibrary.org A slower, impurity-mediated luminescence component is also frequently observed, with decay times that can be longer than 3-8 microseconds. aip.orggoogle.com.pg This slow component is undesirable for applications requiring high count rates.

| Property | Value | Notes |

|---|---|---|

| Light Yield (Gamma) | >30,000 photons/MeV | Primary Eu²⁺ emission. aip.orgescholarship.org |

| Light Yield (Beta, Integral) | ~60,000 photons/MeV | Includes impurity-related emission. escholarship.orgosti.gov |

| Energy Resolution (@ 662 keV) | ~8% | Full width at half maximum (FWHM). aip.orgescholarship.org |

| Decay Time (Eu²⁺) | ~450 ns | Fast component at 420 nm. researchgate.netunt.edu |

| Decay Time (Impurity) | >3 µs | Slow component at ~550 nm. unt.eduescholarship.org |

The performance of BaI₂(Eu) is often benchmarked against leading commercial scintillators, most notably Cerium-doped Lanthanum Bromide (LaBr₃:Ce).

LaBr₃(Ce) is renowned for its excellent energy resolution, which can be as low as ~2.6% at 662 keV, significantly better than that demonstrated by BaI₂. osti.govgoogle.com.pgpnnl.gov However, LaBr₃(Ce) has several drawbacks. It is highly hygroscopic, meaning it readily absorbs moisture from the air, which requires it to be hermetically sealed. escholarship.orggoogle.com.pg Furthermore, it contains the naturally occurring radioactive isotope ¹³⁸La, which creates an intrinsic background that can interfere with the detection of weak radiation sources. escholarship.orggoogle.com.pg

This compound offers potential advantages in these areas. It has no intrinsic radioactivity and its orthorhombic crystal structure makes it easier to grow without cracking compared to LaBr₃(Ce). unt.eduaip.orgunt.edu BaI₂ also has a higher effective atomic number and density (5.1 g/cm³) than LaBr₃(Ce), which is advantageous for stopping high-energy gamma rays. escholarship.orgosti.gov While the light yield of BaI₂(Eu) is competitive, its energy resolution has not yet matched that of LaBr₃(Ce). osti.gov

| Feature | This compound (Eu-doped) | Lanthanum Bromide (Ce-doped) |

|---|---|---|

| Energy Resolution (@ 662 keV) | ~8% aip.orgescholarship.org | ~2.6% osti.govgoogle.com.pg |

| Light Yield (photons/MeV) | >30,000 aip.orgescholarship.org | ~60,000-70,000 researchgate.netaip.org |

| Intrinsic Radioactivity | None unt.eduaip.org | Yes (from ¹³⁸La) escholarship.orggoogle.com.pg |

| Hygroscopicity | Hygroscopic | Highly Hygroscopic escholarship.orggoogle.com.pg |

| Crystal Growth | Readily growable, less prone to cracking. researchgate.netunt.edu | Challenging. escholarship.orggoogle.com.pg |

To further enhance scintillation properties, researchers are investigating mixed halide crystals that incorporate barium. lbl.gov Compounds such as europium-doped barium bromoiodide (BaBrI:Eu²⁺) and barium fluoroiodide (BaFI:Eu²⁺) are being explored. lbl.govresearchgate.net The rationale is that mixing halides can favorably alter the crystal and electronic structure, potentially leading to a better combination of light yield and proportionality. researchgate.net

For example, studies on BaFI:Eu²⁺ have reported a very high estimated light yield of 55,000 ± 5,000 photons/MeV with an energy resolution of 8.5% at 662 keV. osti.gov This material emits light centered at 405 nm and has a decay time of around 600 ns. osti.gov These mixed halide systems represent a promising frontier, with the potential to create scintillators that outperform their individual dihalide components. researchgate.net

Comparison with Other Scintillator Materials (e.g., LaBr3(Ce))

This compound in Perovskite Materials Research

This compound is also being explored in the field of perovskite materials, primarily for applications in solar cells. Research in this area focuses on using barium as a dopant or substitute element to improve the performance and stability of perovskite films and to reduce the toxicity associated with lead-based perovskites. ntu.edu.tw

Other research has attempted to synthesize a lead-free methylammonium (B1206745) this compound (CH₃NH₃BaI₃) perovskite as a non-toxic alternative to the standard methylammonium lead triiodide. slideshare.net However, initial experiments using solution processing of this compound and methylammonium iodide did not show evidence of the formation of the intended perovskite structure, and the resulting films were unstable in air. slideshare.net Despite these challenges, using barium to partially replace lead in perovskite structures remains an active area of research, with Ba-doped cells showing more acceptable photovoltaic characteristics than those doped with strontium at higher concentrations. researchgate.net

Exploration of Methylammonium Barium Triiodide (CH3NH3BaI3) as Lead Alternative

In the quest for more sustainable and non-toxic optoelectronic materials, significant research has focused on finding alternatives to lead-based hybrid perovskites. slideshare.net One area of exploration has been the potential of methylammonium barium triiodide (CH3NH3BaI3) to replace its toxic lead-based counterpart, methylammonium lead triiodide. slideshare.netslideshare.net The motivation behind this research is to develop environmentally friendly materials for devices like solar cells and LEDs without the inherent risks associated with lead leakage. researchgate.net

Another approach involves partially replacing lead (Pb²⁺) with barium (Ba²⁺) cations in methylammonium lead halide perovskites. rsc.orgresearchgate.net Studies investigating various alkaline-earth metals found barium to be the most suitable candidate for this partial substitution, resulting in the best power conversion efficiency. rsc.orgresearchgate.net At an optimal doping level of 3.0 mol% Ba²⁺, the power conversion efficiency of a fabricated solar cell increased from 11.8% to 14.0%, with some devices reaching as high as 14.9%. rsc.org This partial replacement not only enhances efficiency but also improves the storage stability of the perovskite films. rsc.org

Synthesis Challenges and Characterization of Barium-Based Perovskites

The synthesis of barium-based perovskites presents notable challenges. Attempts to create methylammonium barium triiodide (CH3NH3BaI3) films through solution processing, by combining this compound and methylammonium iodide, have been unsuccessful. slideshare.netslideshare.net Characterization using methods such as UV-Vis spectroscopy, photoluminescence, and X-ray diffraction (XRD) showed no evidence that the desired perovskite material had formed. slideshare.netslideshare.net Furthermore, the resulting films proved to be unstable when exposed to air, a finding inconsistent with some earlier reports. slideshare.netslideshare.net

The challenges extend to other types of barium-based perovskites. A primary difficulty is the high processing temperatures required for crystallization, which can exceed 700°C. core.ac.uk Such temperatures can destroy underlying device architectures, limiting their integration with semiconductors. core.ac.uk The formation of unwanted intermediate phases, such as barium carbonate (BaCO3), is another common issue during synthesis. researchgate.net Researchers have explored various strategies to overcome these hurdles, including the development of new precursor solutions to lower crystallization temperatures. core.ac.uk For instance, using carboxylate-free precursors based on aminoethoxides of barium avoided the formation of the intermediate oxo-carbonate phase, successfully lowering the crystallization temperature to 600°C. core.ac.uk

| Synthesis Challenge | Material System | Observed Issue | Potential Solution |

| Perovskite Formation | Methylammonium Barium Triiodide | No evidence of perovskite formation via solution processing. slideshare.netslideshare.net | Exploration of alternative precursors and synthesis methods. slideshare.net |

| Air Stability | Methylammonium Barium Triiodide | Synthesized films degraded when exposed to air. slideshare.netslideshare.net | Further experimentation on processing methods. slideshare.net |

| High Processing Temperature | General Barium-Based Perovskites | Crystallization requires temperatures >700°C, incompatible with many substrates. core.ac.uk | Use of carboxylate-free precursors to lower crystallization to 600°C. core.ac.uk |

| Impurity Phases | Barium Cerate | Formation of unwanted BaCO3 phase during synthesis. researchgate.net | Optimization of the EDTA-citrate complexing method. researchgate.net |

Optoelectronic Device Applications and Sustainability Considerations

The primary driver for investigating barium-based perovskites is their potential to create more sustainable and environmentally friendly optoelectronic devices by replacing lead. rsc.org While some synthesis efforts face difficulties, various barium-based perovskites exhibit properties that make them promising for a range of applications. rsc.orgbohrium.com Chalcogenide perovskites like Barium Zirconium Sulfide (BaZrS3) are noted for their high light absorption coefficient and excellent stability in the presence of air, moisture, and heat. rsc.org These characteristics position BaZrS3 as a strong candidate for photovoltaics, photodetectors, and thermoelectrics. rsc.org

Theoretical studies also highlight the potential of other barium-based compounds. Density Functional Theory (DFT) calculations suggest that inorganic halide perovskites like KBaI3 and RbBaI3 are mechanically stable and ductile, making them suitable for optoelectronic applications. researchgate.net Similarly, barium-based double perovskites such as Ba2DyTaO6 and Ba2DyBiO6 have been identified as promising contenders for optical devices, UV filters, and spintronic applications due to their strong absorbance in the UV spectrum and stable magnetic properties. bohrium.com The versatility of perovskite materials allows for the tailoring of their optical and electronic properties by varying their elemental composition, making them suitable for diverse applications, including light-emitting diodes (LEDs). nanografi.com

This compound in X-ray Imaging and Contrast Media Research

Role of this compound in X-ray Contrast Media Components

Positive contrast agents are fundamental to diagnostic radiology, enhancing the visibility of internal structures on X-ray and Computed Tomography (CT) images. directivepublications.orgradiologykey.com These agents are composed of elements with a high atomic number that strongly absorb or attenuate X-rays, creating a denser shadow on the resulting image. directivepublications.orgfoxvalleyimaging.com Compounds of barium and iodine are the most widely used positive contrast agents in clinical practice. directivepublications.orgfvhospital.com

Barium, typically in the form of barium sulfate (B86663), is the preferred agent for examining the gastrointestinal (GI) tract. fvhospital.comhowradiologyworks.com When administered orally or rectally, it coats the lining of the esophagus, stomach, and intestines, highlighting their structure. fvhospital.com Iodine-based compounds, which are often water-soluble, are used for nearly all other contrast-enhanced examinations, including the visualization of blood vessels, organs, and other soft tissues. directivepublications.orgfoxvalleyimaging.com The presence of these high-atomic-number elements, like barium and iodine, in the body temporarily blocks the passage of X-rays, thereby changing the appearance of tissues on the images and improving diagnostic clarity. fvhospital.com

Development of New Contrast Agents Complementary to Barium-Based Agents

While barium and iodine-based agents are mainstays in clinical imaging, their similar X-ray attenuation properties present limitations, particularly with advanced imaging techniques like dual-energy CT (DECT). nih.gov In DECT, the currently available enteric (barium-based) and intravascular (iodine-based) agents cannot be distinguished from one another because their linear attenuation coefficients are nearly identical. nih.gov

This limitation has spurred research into the development of new biocompatible contrast materials with high atomic numbers that can complement existing agents. nih.govnih.gov The goal is to create agents with different biodistribution and X-ray attenuation profiles. nih.govresearchgate.net The availability of non-barium, non-iodine agents, such as those based on bismuth, tantalum, or gold, would allow spectral CT scanners to differentiate between multiple contrast materials in a single scan. nih.govresearchgate.net This capability would significantly expand the diagnostic power of spectral CT, enabling, for example, the simultaneous and distinct visualization of the GI tract and the vascular system without increasing the radiation dose. nih.govnih.gov

Simultaneous Barium and Iodine Imaging with Photon-Counting Computed Tomography (PCCT)

A significant advancement in imaging technology, photon-counting computed tomography (PCCT), offers a solution to the challenge of differentiating contrast agents with similar atomic numbers. nih.gov Unlike conventional CT systems that use energy-integrating detectors, PCCT employs energy-resolving detectors that can measure the energy of individual X-ray photons. radiopaedia.org This technical capability makes it feasible to simultaneously image and differentiate multiple contrast agents, such as iodine (atomic number Z=53) and barium (Z=56). nih.govradiopaedia.org

Research using a bench-top PCCT system has successfully demonstrated the simultaneous imaging and quantification of barium and iodine. nih.govresearchgate.net In the study, energy thresholds were set to the specific K-edge absorption energies of iodine (33.2 keV) and barium (37.4 keV). nih.gov Using decomposition techniques like principal component analysis (PCA), the system accurately differentiated and quantified the two agents in various phantoms and a biological sample, with results showing a near-perfect correlation between the true and reconstructed concentrations. nih.govresearchgate.netresearchgate.net These findings highlight the potential of PCCT to offer significant improvements in imaging quality for both clinical and research applications that require precise material differentiation. researchgate.net

K-edge Absorption Energies for Material Differentiation in PCCT

Photon-Counting Computed Tomography (PCCT) represents a significant advancement over conventional CT, offering the capability to differentiate and quantify materials with similar atomic numbers. pnas.org This is particularly relevant for imaging contrast agents like iodine and barium. researchgate.net Research has demonstrated that PCCT systems can successfully perform simultaneous multi-contrast imaging of barium (Atomic Number, Z=56) and iodine (Z=53). pnas.orgacs.org

The fundamental principle enabling this differentiation lies in the distinct K-edge absorption energies of the two elements. researchgate.net Experiments using bench-top PCCT systems with cadmium zinc telluride (CZT) detectors tune energy thresholds specifically to the K-edge energies of barium (37.4 keV) and iodine (33.2 keV). pnas.orgacs.org By capturing multi-energy CT images that span these thresholds, it becomes possible to distinguish the materials. researchgate.net K-edge decomposition techniques, including K-edge subtraction and principal component analysis (PCA), are then applied to the data to clearly separate and accurately quantify the concentrations of each contrast agent. pnas.orgacs.org

Studies have shown that this method achieves high correlations (R² ≈ 1) between the true and reconstructed concentrations of barium and iodine in both phantom models and biological samples. pnas.orgacs.org Notably, the PCA technique has been found to outperform simple K-edge subtraction, especially when calcium is also present in the scanned object. pnas.orgacs.org These findings underscore the potential of PCCT to provide more reliable and detailed imaging for clinical and research applications that require precise material differentiation. pnas.org

This compound in Catalysis Research

Role in Organobarium Nucleophile Chemistry

This compound serves as a key precursor in the synthesis of organobarium compounds, which are of significant interest in synthetic chemistry due to their unique reactivity. researchgate.netresearchgate.net These reagents are typically prepared through the direct insertion of barium metal into a carbon-halogen bond. researchgate.net this compound is involved in processes to generate the highly reactive barium metal required for these syntheses. stackexchange.com One established method involves the reduction of this compound with lithium biphenylide in a tetrahydrofuran (B95107) (THF) solution to produce a highly active form of barium metal. stackexchange.comuu.nl

Furthermore, this compound can be used more directly to prepare certain organobarium compounds. uu.nl It is known to react with alkyl potassium compounds to form the corresponding organobarium reagents. researchgate.netuu.nl The first synthesis of an aryl barium nucleophile, phenyl this compound, was reported nearly a century ago by Gilman and Schulze. researchgate.net

Despite this history, the development of organobarium chemistry has been slower than that of analogous Grignard reagents. researchgate.net A primary challenge has been the difficulty in preparing these nucleophiles, which often requires the use of activated barium (Rieke barium) rather than commercially available bulk metal, reducing their practical utility. researchgate.netresearchgate.net Recent research, however, has explored mechanochemical methods to generate aryl barium nucleophiles directly from unactivated barium metal, signaling a renewed interest in expanding the synthetic applications of these powerful reagents. researchgate.net

Potential in Piezocatalytic Water Splitting

While this compound itself is not typically identified as a primary piezocatalyst, its constituent iodide ion is being explored as a component in advanced piezocatalytic systems for applications like water splitting. researchgate.netresearchgate.net The field of piezocatalysis, which uses mechanical energy to drive chemical reactions, is dominated by lead-free piezoceramics such as barium titanate (BaTiO₃). rsc.orgresearchgate.net Research focuses on enhancing the catalytic efficiency of these materials through various strategies, including doping and the creation of heterostructures. researchgate.netrsc.org

One promising strategy involves the creation of iodide-doped heterostructures. researchgate.netresearchgate.net For example, research on iodide-doped Bismuth Vanadate/Barium Titanate (BiVO₄:I/BTO) heterostructures has shown that they can generate piezoelectric potentials under ultrasound irradiation. researchgate.net This potential promotes the separation of charge carriers and facilitates the formation of reactive oxygen species (ROS), which are crucial for water splitting and the degradation of pollutants. researchgate.net The coupling of the piezophototronic effect with plasmonic excitation in these systems can lead to a significant enhancement in the generation rates of these radicals compared to sole piezocatalysis or photocatalysis. researchgate.net Therefore, the potential of this compound in this field lies in its role as a source of iodide ions for doping and engineering more efficient piezocatalytic composite materials. researchgate.netresearchgate.net

Exploration in Nanoconfined Catalysis Concepts

The exploration of materials under nanoconfinement is a frontier in catalysis, as restricting a substance within a nanoscale space can fundamentally alter its chemical and physical properties, leading to novel catalytic behavior. pnas.orgpnas.org Research has demonstrated that this compound can be successfully encapsulated within the confined space of single-walled carbon nanotubes (SWCNTs) using a molten-phase filling technique. nih.gov This process results in the formation of a one-dimensional BaI₂ chain structure inside the nanotube. nih.gov

While the direct catalytic application of nanoconfined this compound is an emerging area, the principles of nanoconfined catalysis suggest significant potential. pnas.orgpnas.orgresearchgate.net The filling of SWCNTs with various substances is a known strategy for fine-tuning their electronic properties for applications that include catalysis. researchgate.netmdpi.com Studies on other nanoconfined materials, such as iron oxides within CNTs, have shown that confinement can change reaction pathways and dramatically enhance catalytic activity and stability compared to non-confined counterparts. pnas.orgpnas.org It is known that systems catalyzed by metal halides can be altered under nanoconfinement. pnas.orgpnas.org The established formation of BaI₂ nanostructures within SWCNTs thus opens an exploratory pathway to investigate whether these unique structures can function as catalysts, potentially with enhanced selectivity or activity driven by the quantum effects of their confined environment. pnas.orgpnas.orgnih.gov

Other Emerging Material Science Applications of this compound

Preparation of Iodide Compounds and Barium Dioxide

This compound is an established reagent in inorganic synthesis, primarily used as a precursor for the preparation of other chemical compounds. researchgate.netresearchgate.net It is widely utilized in the manufacturing of other important iodide compounds. researchgate.netnih.gov Additionally, this compound is used for the preparation of barium dioxide (BaO₂). researchgate.netresearchgate.netpnas.orgnih.govfigshare.com

Utilization as a Flux in Metallurgy

In the field of metallurgy, a flux is a chemical agent used to purify metals during smelting and refining processes. vedantu.combritannica.com this compound serves as a flux, where its primary role is to lower the melting point of metals, which facilitates easier melting and casting. collegedunia.com

Fluxes work by reacting with and removing impurities and oxides from molten metal, forming a separate liquid layer known as slag. This slag is immiscible with the metal and can be easily removed. Metal halides, the category of compounds to which this compound belongs, are known to act as "activators" in fluxes. stackexchange.com In this role, they help to dissolve the resilient oxide layers that form on the surface of hot metals, ensuring a clean metallic surface that promotes better fusion and alloying. stackexchange.com

While the general principles of halide fluxes are understood, specific research detailing the extensive use of this compound in large-scale industrial metallurgy or its effectiveness compared to other common fluxes like fluorite or borax (B76245) is limited. However, its properties make it a subject of interest in specialized applications, particularly in non-ferrous metallurgy. The use of alkali and alkaline earth metal iodide fluxes, for instance, has been explored in the crystal growth of "soft" chalcogenide materials, where they act as a molten solvent to facilitate diffusion and reaction at lower temperatures than solid-state synthesis would require. nih.govfrontiersin.org

Theoretical and Computational Investigations of Barium Iodide

Electronic Structure Calculations of Barium Iodide

Electronic structure calculations are a cornerstone of modern materials science, enabling the prediction and understanding of a material's behavior from a quantum-mechanical level.

At ambient pressure, this compound is an insulator with a wide band gap. mdpi.com Theoretical calculations, specifically using the Perdew–Burke–Ernzerhof generalized gradient approximation (PBE-GGA), determine this band gap to be approximately 3.51 eV. mdpi.comnih.gov However, the application of pressure is a powerful tool for modifying the electronic properties of materials by altering the interatomic distances within the crystal lattice. mdpi.comnih.gov

| Pressure (GPa) | Calculated Band Gap (eV) | Phase | Note |

|---|---|---|---|

| 0 | 3.51 | Pnma | Wide band gap insulator. mdpi.comnih.gov |

| 30 | Metallic | I4/mmm | Exhibits metallic features. mdpi.comnih.gov |

The pressure-induced metallic state of this compound opens the possibility of superconductivity. mdpi.com The mechanism for superconductivity in many materials is mediated by electron-phonon coupling, where interactions between electrons and lattice vibrations (phonons) lead to the formation of Cooper pairs. To investigate this potential, electron-phonon coupling calculations have been performed for the metallic I4/mmm phase of BaI₂ at 30 GPa. mdpi.comresearchgate.netglobalauthorid.com

These simulations, based on density-functional perturbation theory, provide the Eliashberg spectral function α²F(ω), which describes the strength of the electron-phonon interaction at different phonon frequencies. mdpi.comresearchgate.net For BaI₂ at 30 GPa, the Eliashberg spectral function can be analyzed in three main frequency regions: low (0.49–1.25 THz), medium (1.25–5.78 THz), and high (5.78–6.51 THz). mdpi.com While these simulations confirm the potential for superconductivity, they also indicate that the superconducting transition temperature (Tc) for BaI₂ at 30 GPa is likely much lower than that observed for similar compounds like CsI at much higher pressures (180 GPa). mdpi.comnih.govresearchgate.net The investigation was partly motivated by the idea that the Ba atom, having more electrons than the Cs atom, might be superior in electron-phonon coupling. mdpi.com

To understand the nature of the chemical bonding and charge distribution in this compound, researchers employ Bader's Quantum Theory of Atoms in Molecules (QTAIM). nih.govresearchgate.net This method partitions the total electron density of a system into atomic basins, allowing for the calculation of properties on a per-atom basis. wikipedia.orguni-rostock.deias.ac.in The analysis focuses on the topology of the electron density, identifying critical points and bond paths that define the chemical structure. wikipedia.orguni-rostock.de

Electron–Phonon Coupling Simulations for Superconductivity Prediction

Quantum-Mechanical Modeling of this compound Systems

The theoretical exploration of this compound relies on sophisticated quantum-mechanical modeling techniques to predict stable crystal structures and simulate their properties.

DFT has been applied to calculate the electronic band structure, density of states, and phonon spectra of BaI₂. mdpi.com Furthermore, superconductivity studies are conducted using density-functional perturbation theory (DFPT), a derivative of DFT, to compute the electron-phonon coupling parameters. nih.govresearchgate.net The Vienna Ab initio Simulation Package (VASP) and Quantum-ESPRESSO are common software packages used to perform these DFT calculations for BaI₂. mdpi.comnih.govresearchgate.net

Predicting the stable crystal structure of a compound under different pressure conditions is a significant computational challenge. For this compound, this has been addressed using global structure search methodologies, most notably the Crystal structure AnaLYsis by Particle Swarm Optimization (CALYPSO) method. mdpi.comnih.govresearchgate.net This technique systematically explores the potential energy surface of BaI₂ over a wide pressure range (e.g., 0–200 GPa) to identify the most thermodynamically stable crystal structures. mdpi.comnih.gov

Through the CALYPSO method, coupled with first-principle electronic structure calculations, researchers have confirmed that the orthorhombic Pnma structure is the stable phase at ambient pressure, consistent with experimental data. mdpi.comnih.gov Crucially, this method also predicted a phase transition to a stable tetragonal I4/mmm structure at 17.1 GPa. mdpi.comnih.govresearchgate.net This predicted high-pressure phase was found to be energetically superior to a previously reported monoclinic P112₁/a phase. mdpi.comresearchgate.net The use of such advanced search algorithms is essential for mapping the structural phase transitions that underpin the novel electronic properties observed in BaI₂ under extreme conditions. mdpi.com

| Pressure Range (GPa) | Symmetry | Phase | Coordination Number |

|---|---|---|---|

| 0 - 17.1 | Orthorhombic | Pnma | 9 |

| > 17.1 | Tetragonal | I4/mmm | 10 |

Table data derived from computational studies. mdpi.com

Simulation of Phonon Spectra for Dynamic Properties

Theoretical simulations of phonon spectra are crucial for understanding the dynamic properties and structural stability of crystalline materials like this compound (BaI₂). Computational studies have utilized methods such as density functional perturbation theory (DFPT) to calculate the phonon dispersion curves for different phases of BaI₂ under various pressure conditions. researchgate.netmdpi.com These simulations are essential to determine if a predicted crystal structure is dynamically stable. A structure is considered dynamically stable only if no imaginary frequencies are present in its calculated phonon spectrum across the entire Brillouin zone.

For this compound, phonon spectra calculations have been performed for its known ambient pressure phase and predicted high-pressure structures. mdpi.com

Pnma Phase: At ambient pressure, BaI₂ exists in an orthorhombic structure with Pnma symmetry. Phonon dispersion calculations for this phase at 0.3 GPa show no imaginary frequencies, confirming its dynamical stability under these conditions. researchgate.netmdpi.com

I4/mmm Phase: A tetragonal phase with I4/mmm symmetry is predicted to be stable at high pressures. researchgate.netmdpi.com Phonon calculations for this phase at 75 GPa also demonstrate its dynamical stability, supporting the prediction of a pressure-induced phase transition. researchgate.netmdpi.com

These simulations, often carried out using tools like the Phonopy code combined with first-principles calculations, provide fundamental insights into the vibrational modes and lattice dynamics of this compound, underpinning the predictions of its behavior under extreme conditions. mdpi.com

Predictive Studies on this compound Behavior under Extreme Conditions

High-Pressure Phase Transition Sequences

The behavior of this compound under high pressure has been a subject of significant theoretical investigation, employing global structure search methodologies combined with first-principle calculations. researchgate.netnih.gov These studies explore the crystal structures of BaI₂ over a wide pressure range, typically from ambient pressure up to 200 GPa. researchgate.netmdpi.com

At ambient pressure, this compound adopts a cotunnite-type orthorhombic structure with the space group Pnma (Z=4). mdpi.com Computational simulations confirm the stability of this phase up to a certain pressure. researchgate.netmdpi.com Beyond this pressure, a phase transition is predicted. The established high-pressure phase transition sequence based on these theoretical studies is:

Orthorhombic (Pnma) → Tetragonal (I4/mmm)

This structural progression is predicted to occur at a pressure of 17.1 GPa. researchgate.netmdpi.comnih.gov The high-pressure I4/mmm phase is thermodynamically more stable than the Pnma phase above this transition pressure and remains the stable structure up to at least 200 GPa. mdpi.com Notably, these computational findings have revised earlier experimental reports that suggested a transition to a monoclinic P112₁/a phase. mdpi.com Enthalpy calculations show that the tetragonal I4/mmm phase is energetically superior to the previously proposed monoclinic structure, which is now considered thermodynamically unstable. researchgate.net

| Pressure Range (GPa) | Crystal System | Space Group | Reference |

|---|---|---|---|

| 0–17.1 | Orthorhombic | Pnma | mdpi.com |

| 17.1–200 | Tetragonal | I4/mmm | mdpi.com |

Superconducting Features of Predicted this compound Structures

Theoretical studies predict that the application of high pressure not only changes the crystal structure of this compound but also profoundly alters its electronic properties, leading to metallization and potential superconductivity. researchgate.netmdpi.com The orthorhombic Pnma phase of BaI₂ is an insulator with a wide band gap. researchgate.net However, electronic band structure calculations show that this band gap closes under compression. researchgate.net

The predicted high-pressure tetragonal I4/mmm phase is identified as being responsible for a pressure-induced metallization. mdpi.com Electronic calculations indicate that this I4/mmm phase exhibits metallic characteristics through an indirect band gap closure at moderate pressures. researchgate.netnih.gov

With the onset of metallicity, the potential for superconductivity was investigated. mdpi.com Electron-phonon coupling simulations were performed for the metallic I4/mmm structure. researchgate.netnih.gov These simulations suggest that this compound does exhibit superconducting features at a pressure of 30 GPa. mdpi.com However, the calculated strength of the electron-phonon coupling suggests that the superconducting critical temperature (Tc) for BaI₂ at 30 GPa would be much lower than that observed for similar compounds like cesium iodide (CsI) at much higher pressures (180 GPa). researchgate.netnih.govnih.gov The potential for the barium atom, which has more electrons than cesium, to enhance electron-phonon coupling makes it a subject of continued theoretical interest for achieving superconductivity at more moderate pressures. researchgate.netnih.gov

Theoretical Studies on F Centers in Mixed Barium Halides

Theoretical studies, primarily using ab initio calculations within the framework of density functional theory (DFT), have investigated the properties of F centers in mixed barium halides, such as BaFI and BaBrI. aip.orgmedphysics-irk.ruresearchgate.netmedphysics-irk.ru An F center is a type of crystallographic defect where an anion vacancy is occupied by one or more electrons. These studies are important for understanding the optical and scintillation properties of these materials.

Calculations have been performed using hybrid functionals like PBE0, which provide an accurate description of the electronic structure and band gap of these materials. aip.orgmedphysics-irk.ru The research shows that in a mixed halide crystal like BaBrI, two distinct types of F centers can form: one corresponding to an electron trapped at a bromine vacancy, F(Br), and another at an iodine vacancy, F(I). researchgate.netmedphysics-irk.ru

Key findings from these theoretical investigations include:

Formation Energy: The energy required to form an F center is dependent on the type of anion vacancy. For mixed barium halides of the BaFX type (where X = Cl, Br, I), there is a significant difference in the formation energies depending on which halogen ion is replaced. medphysics-irk.ru

Energy Levels: The electronic energy levels of the F centers are located within the band gap of the host crystal. aip.orgmedphysics-irk.ru It has been shown that the levels of F centers formed at the site of a lighter anion (e.g., F⁻ in BaFI) are located lower relative to the conduction band minimum compared to those at a heavier anion site (e.g., I⁻ in BaFI). medphysics-irk.ruresearchgate.net This positioning makes the electron traps deeper, which has implications for the material's performance as a scintillator. researchgate.net

Optical Properties: The calculations can predict the absorption energies associated with these F centers, which correlate well with experimental observations. medphysics-irk.ruresearchgate.net

These computational models provide a foundational understanding of defect physics in this compound and its mixed halide derivatives, guiding the development of new materials for applications like scintillators. medphysics-irk.ru

Environmental Implications and Remediation Research for Barium Iodide

Environmental Distribution and Pathways of Barium and Iodide

Natural Occurrence and Man-made Sources in Water, Soil, and Air

Barium:

Barium is a naturally occurring element found in the Earth's crust, primarily in minerals like barite (barium sulfate) and witherite (barium carbonate). cdc.govepa.gov Its concentration in the Earth's crust is estimated to be between 400 and 500 mg/kg. mst.dk The weathering of rocks and minerals releases barium into the soil, water, and air. cdc.gov Background levels in soil typically range from 100 to 3,000 mg/kg, with an average of 500 mg/kg. mst.dk In water, barium concentrations can vary significantly, with surface waters containing up to 15,000 µg/L and drinking water generally having between 10 and 1,000 µg/L. who.int Atmospheric barium levels are generally low, often less than 0.05 µg/m³. who.int

Anthropogenic sources of barium are mainly industrial. mst.dk These include:

Mining and processing of barite ore. who.int

Manufacturing of products like paints, bricks, tiles, glass, and rubber. cdc.gov

Combustion of coal and diesel oil. who.int

Waste incineration. who.int

Use of barite in drilling muds for the oil and gas industry. inchem.orgknowyourh2o.com

Landfill leachate and coal waste. knowyourh2o.com

In 1998, estimated releases of barium and its compounds from manufacturing and processing facilities in the USA were 900 tonnes to the air, 45 tonnes to the water, and 9,300 tonnes to the soil. inchem.org

Iodide:

The geochemistry of iodine is characterized by its volatility. researchgate.net A significant part of its global cycle involves the volatilization of organo-iodine compounds and elemental iodine from the oceans. researchgate.net Rainwater is a primary mechanism for transporting iodine from the atmosphere to the land. nottingham.ac.uk Consequently, coastal areas tend to have higher iodine concentrations in rainfall compared to inland regions. nottingham.ac.uk

The form and mobility of iodine in soil are influenced by factors like pH and oxidation potential. Iodide is the more mobile form and is favored in acidic soil conditions, while iodate, the less mobile form, is more common in dry, alkaline soils. Soil organic matter, texture, and the presence of iron and aluminum oxides also play a crucial role in iodine retention.

Transport and Distribution Mechanisms in Environmental Media

The transport and distribution of barium in the environment depend on the solubility of its compounds. cdc.gov Soluble barium compounds can move through the environment, while insoluble forms like barium sulfate (B86663) and barium carbonate are more persistent. cdc.govepa.gov

Air: Barium in the atmosphere exists as particulates, and its transport is governed by meteorological conditions. who.int Its residence time can be up to several days. inchem.org

Water: The concentration of barium in natural waters is often controlled by its interaction with other ions, particularly sulfate, which leads to the formation of insoluble barium sulfate. who.intwho.int The solubility of barium compounds generally increases as the pH decreases. mst.dk Adsorption to metal oxides and hydroxides also plays a role in regulating barium concentrations in water. inchem.org

Soil: In soil, barium retention is largely controlled by the cation-exchange capacity of the soil particles. who.int Both specific and non-specific adsorption onto oxides and soils have been observed. inchem.org The mobility of barium is greater in sandy soils with low pH and organic matter content. epa.gov

The transport of iodine is largely driven by its volatility and its cycle between the ocean, atmosphere, and land. researchgate.net Once deposited on land, its mobility in soil is dependent on its chemical form, with iodide being more mobile than iodate.

Dispersion Studies of Barium and Radium Discharges from Industrial Sources

Industrial activities, particularly oil and gas extraction, can lead to the discharge of both barium and radium. usgs.gov Produced water from these operations can contain dissolved radium, which can co-precipitate with barium to form radium-bearing barite scales in pipes (B44673) and equipment. usgs.gov

Studies on the environmental behavior of radium often use barium as an inactive analogue due to their chemical similarities. researchgate.net Research has shown that radium and barium can be taken up by carbonate minerals and can adsorb to iron oxides like ferrihydrite and goethite. researchgate.net The extreme insolubility of barite limits the rate at which radium is released into the water, suggesting that the dispersion of radium from these sources is primarily through the physical transport of barite particles. usgs.gov

Bioaccumulation and Biogeochemical Cycling

Bioaccumulation in Terrestrial Plants and Wildlife

Barium:

While high concentrations of barium in soil can impair plant growth, some plants are known to accumulate barium. inchem.orgclaremont.edu Despite potentially high concentrations in the soil, the amount that accumulates in most plants is generally limited. mst.dk However, certain plants, including legumes, alfalfa, soybeans, red ash leaves, and Brazil nut trees, can actively take up and accumulate significant amounts of barium. mst.dkwho.int For example, the barium content in dry tobacco leaves can average 105 mg/kg. who.int A bioconcentration factor (BCF) for soil to plants has been estimated at 0.4 based on a study of various plant species. mst.dk

There is no information to suggest that barium adversely affects terrestrial wildlife at typical environmental concentrations. who.int

Iodide:

Plants can absorb iodine from the soil, and direct adsorption from the atmosphere onto plant leaves can also contribute to their total iodine content. Leaves tend to have the highest concentrations of iodine within a plant. Studies have shown that irrigating crops like beans and peas with iodine-containing water can increase the iodine concentration in the edible parts of the plants. researchgate.net

Ecological Impact Assessments

Ecological impact assessments for barium have been conducted to determine safe levels for various environmental receptors. The U.S. Environmental Protection Agency (EPA) has established Ecological Soil Screening Levels (Eco-SSLs) for barium to protect terrestrial ecosystems. epa.gov These screening levels are concentrations of contaminants in soil that are considered protective of ecological receptors. epa.gov

The derived Eco-SSLs for barium are:

330 mg/kg for soil invertebrates

2000 mg/kg for mammalian wildlife epa.gov

Data were insufficient to derive Eco-SSLs for plants and avian wildlife. epa.gov It is important to note that these are screening levels and not cleanup levels. epa.gov

For iodine, a screening assessment by Canadian authorities concluded that there is a low risk of harm to the environment from iodine and its compounds, including potassium iodide and sodium iodide. canada.ca

Lifecycle assessments of industrial processes, such as barium chloride production, have been conducted to quantify their environmental impact. francis-press.com These studies help identify the stages and materials with the most significant environmental footprint, such as industrial water and coal consumption. francis-press.com

Effects on Aquatic Organisms (e.g., Daphnids, Fish, Aquatic Plants)

The environmental impact of barium, the primary cation in barium iodide, on aquatic ecosystems reveals varying levels of toxicity across different organisms. While data specifically for this compound is scarce, the effects of the barium ion (Ba²⁺) are studied to understand its potential risks.

Dissolved barium in aquatic environments is considered a risk to certain organisms, particularly daphnids (water fleas), while appearing to be less hazardous to fish and aquatic plants, though available data is limited. nih.gov For instance, studies on the water flea Daphnia magna have shown a significant sensitivity to barium. One 21-day study reported a 16% impairment in reproduction at a barium concentration of 5.8 mg/L and a 50% impairment at 8.9 mg/L. nih.gov The 48-hour and 21-day median lethal concentration (LC50) values for Daphnia magna have been reported as 14.5 mg/L and 13.5 mg/L, respectively. nih.gov

In contrast, fish generally exhibit a higher tolerance. The lethal concentration (LC50) values for fish in freshwater have been noted to range from 46 to 78 mg/litre. who.int However, sublethal effects can still occur, and barium exposure has been observed to alter fish behavior, growth, and reproduction. olympianwatertesting.com

Aquatic plants also show a degree of susceptibility. Barium toxicity can inhibit growth, leading to reduced biomass and altered morphology. olympianwatertesting.com For the duckweed Lemna minor, a 96-hour EC50 (a measure of growth inhibition) was recorded at 26 mg of barium per liter in deionized water. nih.gov It is crucial to note that the bioavailability and toxicity of barium are significantly influenced by water chemistry. In river water containing sulfates, for example, barium showed no toxic effect on duckweed growth because it precipitates out of the solution as the highly insoluble and non-toxic barium sulfate. nih.gov

Adverse developmental effects, such as abnormal shell calcification, have been observed in marine embryos at soluble barium concentrations between 100 and 550 µg/L. ucsb.edu

Toxicity of Barium to Aquatic Organisms

| Organism | Test Type | Endpoint | Concentration (mg/L) | Source(s) |

|---|---|---|---|---|